7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
Overview
Description
Preparation Methods
The synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one typically involves the nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one . The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective introduction of the nitro group at the 7-position . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its binding affinity and activity . The compound may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one can be compared with other similar compounds, such as:
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: This compound lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
7-Chloro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one:
7-Amino-1,3,4,5-tetrahydro-benzo[B]azepin-2-one: The amino group provides different reactivity and biological interactions compared to the nitro group.
Properties
IUPAC Name |
7-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-3-1-2-7-6-8(12(14)15)4-5-9(7)11-10/h4-6H,1-3H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVGSXZZZWXPRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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